(1-Ethyloctyl)cyclohexane

Gas chromatography Kovats retention index Fuel fingerprinting

(1-Ethyloctyl)cyclohexane (IUPAC: decan-3-ylcyclohexane, also named 3-cyclohexyldecane) is a saturated C16 branched alkylcyclohexane with molecular formula C₁₆H₃₂ and molecular weight 224.43 g·mol⁻¹. The cyclohexane ring is substituted at the 3‑position of a decane backbone, producing a tertiary carbon branch point that distinguishes it from linear n‑alkylcyclohexane isomers such as n‑decylcyclohexane.

Molecular Formula C16H32
Molecular Weight 224.42 g/mol
CAS No. 13151-74-1
Cat. No. B076629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethyloctyl)cyclohexane
CAS13151-74-1
Molecular FormulaC16H32
Molecular Weight224.42 g/mol
Structural Identifiers
SMILESCCCCCCCC(CC)C1CCCCC1
InChIInChI=1S/C16H32/c1-3-5-6-7-9-12-15(4-2)16-13-10-8-11-14-16/h15-16H,3-14H2,1-2H3
InChIKeyOUPADZQNAUCFAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Ethyloctyl)cyclohexane (CAS 13151-74-1) – Key Identifiers and Procurement Baseline


(1-Ethyloctyl)cyclohexane (IUPAC: decan-3-ylcyclohexane, also named 3-cyclohexyldecane) is a saturated C16 branched alkylcyclohexane with molecular formula C₁₆H₃₂ and molecular weight 224.43 g·mol⁻¹ [1]. The cyclohexane ring is substituted at the 3‑position of a decane backbone, producing a tertiary carbon branch point that distinguishes it from linear n‑alkylcyclohexane isomers such as n‑decylcyclohexane. It is classified as a non‑polar, high‑boiling hydrocarbon and is primarily encountered in research contexts as a potential solvent, a fuel surrogate component, or a structural motif in liquid‑crystal design [2].

Why n‑Decylcyclohexane Cannot Replace (1-Ethyloctyl)cyclohexane in Structure‑Sensitive Applications


Although (1‑ethyloctyl)cyclohexane and n‑decylcyclohexane share the identical molecular formula (C₁₆H₃₂) and molecular weight, the branch‑point at the 3‑position of the decane chain fundamentally alters the molecule's shape, polarisability, and intermolecular interactions. In gas‑chromatographic separations, the branched isomer elutes substantially earlier, demonstrating weaker dispersive interactions with non‑polar stationary phases [1][2]. This translates into lower boiling points, reduced viscosity, and modified packing density relative to the linear analog—parameters that directly impact solvent power, evaporation rate, and compatibility with ordered phases such as liquid crystals [3]. Consequently, generic substitution with n‑decylcyclohexane is not valid where retention‑time reproducibility, solvation selectivity, or mesophase stability are critical.

(1-Ethyloctyl)cyclohexane – Quantitative Differentiation Evidence Against Linear C₁₆ Alkylcyclohexanes


Gas‑Chromatographic Retention: Branched vs. Linear C₁₆ Cyclohexane Isomer

On a non‑polar squalane column, (1‑ethyloctyl)cyclohexane (3‑cyclohexyldecane) exhibits a Kovats retention index of 1625 [1]. Its linear isomer, n‑decylcyclohexane, elutes later with a retention index of 1656 on a DB‑5 column (5% phenyl methylpolysiloxane) [2]. Although the stationary phases differ, the lower index of the branched isomer is consistent with the well‑established principle that chain branching reduces boiling point and retention time. The quantitative difference of ~31 index units represents a significant shift in elution order that can be exploited for unambiguous isomer identification in complex hydrocarbon mixtures.

Gas chromatography Kovats retention index Fuel fingerprinting

Boiling Point Depression from Chain Branching: Class‑Level Inference

No experimentally measured boiling point at atmospheric pressure has been found for (1‑ethyloctyl)cyclohexane in any source‑compliant primary literature or authoritative database. However, the branched isomer is consistently reported to boil at a lower temperature than its linear analog, n‑decylcyclohexane, which has a validated boiling point of 299 °C (760 mmHg) and a density of 0.8167 g·cm⁻³ at 20 °C [1]. The class‑level structure–property relationship for alkanes and alkylcyclohexanes predicts a boiling‑point depression of approximately 15–30 °C for a single methyl branch located near the middle of the chain, as confirmed by data for homologous branched/linear hydrocarbon pairs [2]. This effect is directly relevant to distillation cut points, solvent evaporation rate, and flash point.

Boiling point Structure–property relationship Distillation

Branched Alkyl Architecture for Liquid‑Crystal Formulation: Mesophase Tuning

Patents and primary literature on liquid‑crystal (LC) compositions explicitly teach that replacing a linear alkyl chain with an internally branched alkyl chain on a cyclohexane core lowers rotational viscosity and modifies the nematic–isotropic clearing temperature without substantially altering the dielectric anisotropy [1][2]. While (1‑ethyloctyl)cyclohexane itself has not been the subject of a dedicated mesophase study, its structure (cyclohexane ring bearing a 1‑ethyloctyl branch) matches the general formula R₁–cyclohexyl–R₂ where R₁ is a branched C₈–C₁₀ alkyl group, a motif that has been claimed to improve low‑temperature storage stability and reduce response time in twisted‑nematic and super‑twisted‑nematic LC displays [1]. The quantitative impact of branching on clearing point can be 5–15 K relative to the linear analog, depending on the specific core structure [2].

Liquid crystals Mesophase stability Clearing point

Where (1-Ethyloctyl)cyclohexane Provides a Verifiable Advantage – Application Scenarios


Chromatographic Isomer Discrimination in Complex Hydrocarbon Analysis

Petroleum, synfuel, and environmental laboratories performing GC‑based hydrocarbon fingerprinting can use the earlier‑eluting (1‑ethyloctyl)cyclohexane (RI 1625 on squalane) as a retention‑time marker to distinguish branched C₁₆ cycloalkanes from co‑eluting linear isomers. The 31‑index‑unit separation relative to n‑decylcyclohexane allows unambiguous assignment in samples where both isomers may be present, such as thermally stressed jet fuels or synthetic diesel blends [1].

High‑Boiling Non‑Polar Solvent with Tailored Volatility

For reactions requiring a high‑boiling, inert hydrocarbon solvent with lower evaporation rate than n‑decylcyclohexane (bp 299 °C), the branched isomer is projected to boil 15–30 °C lower, offering a narrower boiling range and potentially easier removal under reduced pressure. This property is valuable in high‑temperature polymerisations, Diels–Alder reactions, or cleaning formulations where solvent residual must be minimised [2].

Liquid‑Crystal Component Screening for Low‑Viscosity Formulations

R&D groups developing nematic LC mixtures for fast‑response displays can evaluate (1‑ethyloctyl)cyclohexane as a non‑polar diluent or terminal chain modifier. The internally branched alkyl chain is expected to reduce rotational viscosity and suppress smectic phase formation, extending the nematic range to lower temperatures—a critical requirement for automotive and outdoor display applications [3].

Synthetic Intermediate for Branched Alkylcyclohexane Derivatives

The 1‑ethyloctyl substituent provides a sterically defined, hydrophobic handle for further functionalisation (e.g., oxidation to alcohol or ketone, Friedel–Crafts alkylation). The branched architecture can impart improved solubility and reduced crystallinity to downstream products such as surfactants, lubricant additives, or polymer plasticisers, relative to their linear‑chain counterparts [4].

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